7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound features a pyrazolo[4,3-c]pyridin-3-one core with three key substituents:
- 5-Methyl group: Enhances metabolic stability by reducing susceptibility to oxidative degradation .
- 2-Phenyl group: Contributes to hydrophobic interactions in receptor binding .
- 4-(2-Fluorophenyl)piperazine-1-carbonyl moiety: The fluorophenyl group improves pharmacokinetic properties, including blood-brain barrier penetration, while the piperazine carbonyl linker modulates solubility and target affinity .
Properties
IUPAC Name |
7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-27-15-18(22-19(16-27)24(32)30(26-22)17-7-3-2-4-8-17)23(31)29-13-11-28(12-14-29)21-10-6-5-9-20(21)25/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRXAXHDAOJXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps, starting with the preparation of the pyrazolopyridine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are often utilized.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridine compounds.
Scientific Research Applications
7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development, particularly in targeting neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Findings:
- 5-Substituent Impact : Ethyl (CAS 921880-71-9) vs. methyl (target compound) shows minimal potency differences in vitro but alters metabolic half-life (t1/2: ethyl > methyl) .
- Core Heterocycle: Pyrazolo[3,4-b]pyridinone (CAS 941995-59-1) exhibits 10-fold lower activity in kinase assays due to altered hydrogen-bonding geometry .
Pyrazolo[1,5-a]pyrimidinone Derivatives ()
Table 2: Bioactivity of Selected Analogs
Key Findings:
- Fluorine Positioning : 4-Fluorophenyl (MK8) enhances target affinity over 2-fluorophenyl (target compound), likely due to optimized π-π stacking .
- Multi-Halogenation : Tetrafluorophenyl (MK63) increases potency but introduces synthetic complexity and solubility challenges .
Piperazine-Linked Heterocycles ()
- CAS 1021095-67-9 : Incorporates m-tolyl acetyl on piperazine, showing 2-fold higher in vivo efficacy in rodent models but increased hepatotoxicity risks .
- CAS 941995-59-1 : Furan-2-carbonyl piperazine improves oral bioavailability (F = 60% vs. 40% for target compound) due to enhanced aqueous solubility .
- Benzyloxy-Trifluoromethyl Analogs () : Exhibit prolonged half-life (t1/2 = 8.2 h) but lower CNS penetration due to increased hydrophobicity .
Biological Activity
7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, a compound with the CAS number 921832-46-4, is a pyrazolo[4,3-c]pyridine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity against cancer cell lines and inhibition of key enzymes.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H22FN5O2 |
| Molecular Weight | 431.5 g/mol |
| SMILES | Cn1cc(C(=O)N2CCN(c3ccccc3F)CC2)c2nn(-c3ccccc3)c(=O)c-2c1 |
Cytotoxicity Against Cancer Cell Lines
Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound were evaluated for their growth inhibitory effects on liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cell lines. The results indicated notable growth inhibition, with certain derivatives showing lower GI50 values compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Table 1: GI50 Values of Selected Compounds on Cancer Cell Lines
| Compound | HUH7 GI50 (µM) | HEPG2 GI50 (µM) | MCF7 GI50 (µM) |
|---|---|---|---|
| Compound A | 4.64 | 7.22 | 6.09 |
| Compound B | 1.67 | 11.62 | 1.22 |
| Compound C | 10.07 | 9.73 | 6.18 |
These findings suggest that the compound possesses promising anticancer properties, warranting further investigation into its mechanism of action and potential therapeutic applications.
Enzyme Inhibition Studies
In addition to cytotoxicity, the compound's analogs have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an important enzyme involved in neurotransmitter metabolism. For example, certain derivatives demonstrated potent MAO-B inhibition with IC50 values in the low nanomolar range . This suggests potential applications in treating neurological disorders where MAO activity is implicated.
Table 2: MAO Inhibition Potency of Selected Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| Compound D | 0.039 | 0.013 |
| Compound E | 0.045 | 0.020 |
Case Studies
Several studies have illustrated the biological activity of similar compounds:
- Cytotoxicity in Breast Cancer : A study investigated the effects of piperazine derivatives on MCF7 cells, demonstrating that specific substitutions could enhance cytotoxicity significantly .
- Neuroprotective Effects : Another study focused on the neuroprotective potential of pyrazolo[4,3-c]pyridines against oxidative stress-induced neuronal death, indicating that these compounds could be beneficial in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
